molecular formula C10H12O4 B14299826 3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid CAS No. 112750-04-6

3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid

Cat. No.: B14299826
CAS No.: 112750-04-6
M. Wt: 196.20 g/mol
InChI Key: XADPDVMQMMJJHT-UHFFFAOYSA-N
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Description

3-Methylbicyclo[410]hept-3-ene-7,7-dicarboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[410]heptane core with a double bond at the 3-position and two carboxylic acid groups at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid involves the hydroboration of 3-methylbicyclo[4.1.0]hept-3-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the hydroboration-oxidation process. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized derivatives (e.g., ketones, alcohols), reduced compounds (e.g., saturated hydrocarbons), and substituted products (e.g., esters, amides).

Scientific Research Applications

3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid exerts its effects depends on the specific application. For instance, in antiviral research, the compound or its derivatives may inhibit viral replication by targeting viral enzymes or proteins essential for the virus’s life cycle . The exact molecular targets and pathways involved can vary, but they often include interactions with viral proteases or polymerases.

Comparison with Similar Compounds

Similar Compounds

    3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene:

    7-Oxabicyclo[2.2.1]heptane:

Uniqueness

3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid is unique due to its combination of a bicyclic structure with a double bond and two carboxylic acid groups. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

CAS No.

112750-04-6

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

3-methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid

InChI

InChI=1S/C10H12O4/c1-5-2-3-6-7(4-5)10(6,8(11)12)9(13)14/h2,6-7H,3-4H2,1H3,(H,11,12)(H,13,14)

InChI Key

XADPDVMQMMJJHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(C1)C2(C(=O)O)C(=O)O

Origin of Product

United States

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